

Application Notes and Protocols: Studying Avibactam Binding to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Avibactam, (+)-	
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These application notes provide a detailed overview of key techniques used to characterize the binding of Avibactam, a non- β -lactam β -lactamase inhibitor, to its secondary targets, the penicillin-binding proteins (PBPs). Understanding these interactions is crucial for elucidating the full spectrum of Avibactam's activity and for the development of novel antibacterial therapies.

Introduction

Avibactam is a potent inhibitor of a wide range of serine β -lactamases, protecting β -lactam antibiotics from degradation.[1] While its primary role is as a β -lactamase inhibitor, Avibactam also exhibits weak to moderate antibacterial activity due to its ability to covalently bind to and inhibit bacterial PBPs.[2][3][4] PBPs are essential enzymes involved in the final steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[2][5] Inhibition of these enzymes disrupts cell wall integrity, leading to bacterial cell death. The structural similarity between the active sites of β -lactamases and PBPs underlies Avibactam's ability to interact with both targets.[2] This document outlines several robust methods for studying the kinetics and thermodynamics of Avibactam-PBP interactions.

Quantitative Data Summary



The following tables summarize the reported binding affinities of Avibactam for various PBPs from different bacterial species, primarily determined by competition assays with a fluorescent penicillin derivative, Bocillin FL. The 50% inhibitory concentration (IC50) is the concentration of Avibactam required to inhibit 50% of Bocillin FL binding to a specific PBP.

Table 1: IC50 Values of Avibactam for PBPs of Gram-Negative Bacteria

Bacterial Species	PBP Target	IC50 (µg/mL)	Reference
Escherichia coli	PBP2	0.92	[2][3][4]
Pseudomonas aeruginosa	PBP2	1.1	[2][3][4]
PBP3	Moderate Binding	[2]	
PBP4	Moderate Binding	[2]	_
Haemophilus influenzae	PBP2	3.0	[2][3][4]
Klebsiella pneumoniae	PBP2	2	[6]

Table 2: IC50 Values of Avibactam for PBPs of Gram-Positive Bacteria

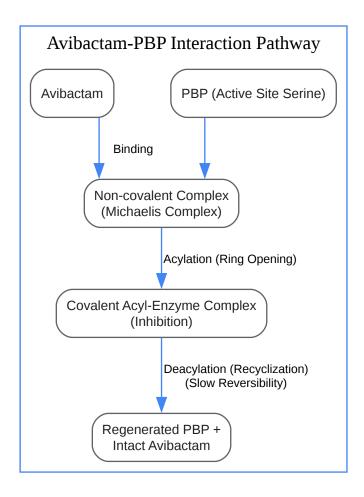
Bacterial Species	PBP Target	IC50 (μg/mL)	Reference
Staphylococcus aureus	PBP2	51	[2][3][4]
PBP3	Some Binding	[2]	
Streptococcus pneumoniae	PBP3	8.1	[2][3][4]

Mechanism of Avibactam Action on PBPs

Avibactam, a diazabicyclooctane (DBO), does not possess a traditional β -lactam ring.[1][2] Its inhibitory mechanism involves the covalent acylation of the active site serine residue within the



PBP.[2][7] This reaction is reversible, as the carbamoyl-enzyme complex can undergo deacylation, regenerating the intact inhibitor.[1]



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Caption: Covalent inhibition of PBPs by Avibactam.

Experimental Protocols PBP Competition Assay using Bocillin FL

This fluorescence-based assay is a common method to determine the relative binding affinity (IC50) of a compound for various PBPs. It relies on the competition between the test compound (Avibactam) and a fluorescently labeled penicillin (Bocillin FL) for binding to the PBPs present in bacterial membrane preparations.





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Caption: Workflow for the PBP competition assay.

- Preparation of Bacterial Membranes:
 - Grow the bacterial strain of interest to the mid-logarithmic phase.
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Lyse the cells using a French press or sonication.
 - Remove unbroken cells by low-speed centrifugation.
 - Isolate the membrane fraction by ultracentrifugation.
 - Resuspend the membrane pellet in a storage buffer and determine the total protein concentration (e.g., using a BCA assay). Store at -80°C.
- Competition Binding Assay:
 - In a microcentrifuge tube, combine the bacterial membrane preparation (10-120 μg of total protein, depending on the bacterial species) with increasing concentrations of Avibactam (e.g., 0.0075 to 256 mg/L).[6][8]
 - Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow Avibactam to bind to the PBPs.[9]

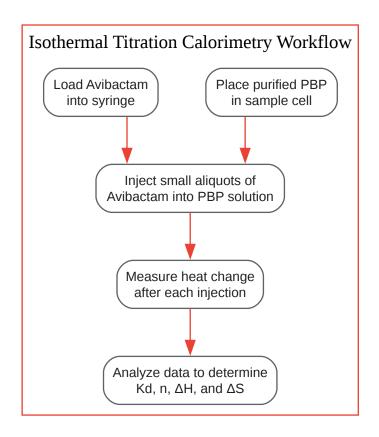


- Add Bocillin FL to a final concentration of 25 μM and incubate for an additional period (e.g., 10-30 minutes) at 37°C in the dark.[9]
- Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.
- Gel Electrophoresis and Visualization:
 - Separate the proteins on an SDS-polyacrylamide gel.
 - Visualize the fluorescently labeled PBPs using a fluorescence imager with appropriate excitation and emission wavelengths for the fluorophore on Bocillin FL.
- Data Analysis:
 - Quantify the fluorescence intensity of each PBP band using densitometry software.
 - Determine the IC50 value for each PBP by plotting the percentage of Bocillin FL binding inhibition against the logarithm of the Avibactam concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between Avibactam and a purified PBP.[10]





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Caption: Workflow for Isothermal Titration Calorimetry.

- Protein Purification:
 - Clone, express, and purify the PBP of interest to homogeneity.
 - Ensure the protein is correctly folded and active.
- Sample Preparation:
 - Dialyze both the purified PBP and Avibactam extensively against the same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5) to minimize heat of dilution effects.
 - Determine the accurate concentrations of the protein and ligand.



• ITC Experiment:

- Set the experimental temperature (e.g., 25°C).
- Load the purified PBP into the sample cell of the ITC instrument.
- Load Avibactam into the injection syringe.
- Perform a series of injections of Avibactam into the PBP solution, allowing the system to reach equilibrium after each injection.
- A control experiment titrating Avibactam into the buffer alone should be performed to determine the heat of dilution.

Data Analysis:

- Integrate the heat flow data for each injection to obtain the heat change per mole of injectant.
- Subtract the heat of dilution from the raw data.
- \circ Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (Δ H). The entropy of binding (Δ S) can then be calculated.

X-ray Crystallography

This technique provides high-resolution structural information on the Avibactam-PBP complex, revealing the precise molecular interactions at the atomic level.

- Protein Crystallization:
 - Purify the target PBP to a high degree of purity and concentration.
 - Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-diffracting crystals of the apo-PBP.



- Complex Formation:
 - Soak the apo-PBP crystals in a solution containing Avibactam.
 - Alternatively, co-crystallize the PBP with Avibactam.
- Data Collection and Structure Determination:
 - Expose the crystals to a high-intensity X-ray beam (e.g., at a synchrotron source) and collect diffraction data.
 - Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
 - Refine the atomic model of the Avibactam-PBP complex against the experimental data.
- Structural Analysis:
 - Analyze the final structure to identify key hydrogen bonds, hydrophobic interactions, and conformational changes upon Avibactam binding.[1][11]

Fluorescence Polarization/Anisotropy

This method measures the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger partner. It can be used to determine binding affinities and kinetics in real-time.[12][13][14]

- Reagents:
 - Purified PBP.
 - Fluorescently labeled penicillin, such as Bocillin FL.[12][14]
 - Avibactam.
- Assay Setup:



- In a microplate, add a fixed concentration of the purified PBP and Bocillin FL.
- Add varying concentrations of Avibactam to the wells.
- Measurement:
 - Measure the fluorescence polarization or anisotropy of the samples over time using a plate reader equipped with polarizers.
 - Binding of the large PBP to the small fluorescent probe will slow its rotation, resulting in an increase in polarization. Avibactam will compete for binding, leading to a decrease in polarization.
- Data Analysis:
 - Plot the change in fluorescence polarization as a function of Avibactam concentration.
 - Fit the data to a competition binding equation to determine the Ki or IC50 value.

Conclusion

The techniques described in these application notes provide a comprehensive toolkit for characterizing the interaction of Avibactam with bacterial PBPs. A multi-faceted approach, combining kinetic, thermodynamic, and structural studies, will yield a detailed understanding of Avibactam's mechanism of action at these important secondary targets. This knowledge is invaluable for the rational design of next-generation β -lactamase inhibitors with enhanced PBP affinity, potentially leading to new combination therapies with improved antibacterial spectra.

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- To cite this document: BenchChem. [Application Notes and Protocols: Studying Avibactam Binding to Penicillin-Binding Proteins (PBPs)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249370#techniques-for-studying-avibactam-binding-to-penicillin-binding-proteins-pbps]

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